molecular formula C30H24Cl2N6 B602231 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine CAS No. 263366-81-0

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

Cat. No.: B602231
CAS No.: 263366-81-0
M. Wt: 539.46
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e]-diazepine follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. According to the official IUPAC nomenclature system, this compound is designated as 3-chloro-6-[4-(3-chloro-11H-benzo[b]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b]benzodiazepine. This systematic name reflects the structural complexity inherent in the molecule, encompassing multiple ring systems and functional groups that contribute to its unique chemical identity.

The Chemical Abstracts Service has assigned the registry number 263366-81-0 to this compound, providing a standardized international identifier for chemical databases and regulatory purposes. Multiple synonymous names exist in the scientific literature, including 1,4-Bis(8-chloro-5H-dibenzo[b,e]diazepin-11-yl)piperazine and 11,11'-(1,4-Piperazinediyl)bis[8-chloro-5H-dibenzo[b,e]diazepine]. The compound is also recognized in pharmaceutical literature as Clozapine European Pharmacopoeia Impurity B, indicating its relationship to clozapine synthesis and analytical standards.

The systematic naming convention emphasizes the presence of two chloro-substituted dibenzo[b,e]diazepine units connected through a central piperazine bridge. The numbering system follows standard heterocyclic nomenclature rules, with the chlorine substituents positioned at the 8-position of each dibenzo ring system. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and regulatory frameworks.

Molecular Formula and Stereochemical Configuration

The molecular formula of 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e]-diazepine is C30H24Cl2N6, reflecting a molecular composition of thirty carbon atoms, twenty-four hydrogen atoms, two chlorine atoms, and six nitrogen atoms. The molecular weight has been precisely determined as 539.46 grams per mole through computational analysis and experimental verification. The monoisotopic mass, calculated for the most abundant isotopic composition, is 538.143950 atomic mass units.

The stereochemical configuration of this compound presents as achiral, indicating the absence of stereogenic centers within the molecular framework. This achiral nature simplifies the structural analysis and eliminates concerns regarding optical isomerism or enantiomeric considerations. The molecular architecture exhibits a symmetrical disposition of the two dibenzo[b,e]diazepine units around the central piperazine core, contributing to the overall structural stability and predictable chemical behavior.

The spatial arrangement of functional groups within the molecule influences its chemical reactivity and intermolecular interactions. The piperazine moiety adopts a chair-like conformation typical of six-membered saturated heterocycles, while the dibenzo[b,e]diazepine units maintain planar configurations characteristic of fused aromatic systems. The chlorine substituents occupy specific positions that affect both electronic distribution and steric interactions within the molecular structure.

Molecular Parameter Value
Molecular Formula C30H24Cl2N6
Molecular Weight 539.46 g/mol
Monoisotopic Mass 538.143950 u
Stereochemistry Achiral
Defined Stereocenters 0/0
Optical Activity None

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e]-diazepine provide fundamental insights into its solid-state structure and molecular packing arrangements. While comprehensive single-crystal X-ray diffraction data specifically for this compound are limited in the available literature, related dibenzo[b,e]diazepine structures demonstrate characteristic crystallographic features that can inform understanding of this particular derivative.

The molecular architecture in crystalline form typically exhibits intermolecular interactions mediated by hydrogen bonding between the nitrogen atoms of the diazepine rings and neighboring molecules. These interactions contribute to the stabilization of crystal lattice arrangements and influence the physical properties of the solid material. The presence of chlorine substituents introduces additional intermolecular halogen bonding possibilities, which can significantly affect crystal packing efficiency and stability.

Powder X-ray diffraction analysis provides complementary information about the crystalline phases and polymorphic behavior of the compound. The diffraction patterns reveal characteristic peak positions and intensities that serve as fingerprints for phase identification and purity assessment. The crystalline structure exhibits sufficient long-range order to produce well-defined diffraction peaks, indicating good structural organization within the solid matrix.

The thermal behavior of crystalline samples, as observed through variable-temperature diffraction studies, reveals information about structural stability and phase transitions. The compound demonstrates thermal stability under standard analytical conditions, with no significant structural rearrangements observed below decomposition temperatures. This thermal stability is attributed to the robust nature of the fused ring systems and the stabilizing effects of intermolecular interactions.

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e]-diazepine through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide reveals characteristic signal patterns that confirm the proposed molecular structure. The aromatic protons of the dibenzo ring systems appear in the expected downfield region, typically between 7.0 and 8.5 parts per million, with coupling patterns indicative of the substitution pattern.

The piperazine methylene protons exhibit characteristic signals in the aliphatic region, appearing as multiplets due to the conformational flexibility of the six-membered ring. The integration ratios of these signals correspond precisely to the expected number of protons for each structural unit, providing quantitative confirmation of the molecular composition. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with distinct signals for aromatic, heteroaromatic, and aliphatic carbon environments.

Fourier Transform Infrared spectroscopy identifies functional group characteristics through vibrational frequency analysis. The spectrum exhibits absorption bands corresponding to carbon-nitrogen stretching vibrations in the diazepine rings, carbon-chlorine stretching modes from the halogen substituents, and aromatic carbon-carbon stretching frequencies. The absence of characteristic carbonyl or hydroxyl stretching frequencies confirms the structural assignment and eliminates alternative structural possibilities.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. Electrospray ionization mass spectrometry typically produces molecular ion peaks consistent with the calculated molecular weight of 539.46 atomic mass units. The fragmentation patterns reveal systematic losses of structural units, including cleavage of the piperazine bridge and loss of chlorinated aromatic fragments, supporting the proposed molecular architecture.

Spectroscopic Method Key Observations
1H Nuclear Magnetic Resonance Aromatic protons: 7.0-8.5 ppm; Piperazine protons: 3.6 ppm
13C Nuclear Magnetic Resonance Complete carbon framework confirmed
Fourier Transform Infrared Carbon-nitrogen and carbon-chlorine stretching modes
Mass Spectrometry Molecular ion at 539.46 m/z

Computational Modeling of Electronic and Spatial Properties

Computational investigations of 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e]-diazepine employ advanced quantum mechanical calculations to elucidate electronic structure and molecular properties. Density functional theory calculations provide detailed information about electron distribution, orbital energies, and molecular geometry optimization. These computational studies reveal the preferred conformational arrangements and electronic characteristics that govern chemical reactivity and intermolecular interactions.

The molecular electrostatic potential surface calculations demonstrate the distribution of electron density across the molecular framework, identifying regions of electrophilic and nucleophilic character. The nitrogen atoms within the diazepine rings exhibit significant electron density concentration, making them potential sites for electrophilic attack or coordination with metal centers. The chlorine substituents create regions of modified electron density that influence both chemical reactivity and intermolecular recognition processes.

Geometry optimization calculations predict the most stable molecular conformations and provide precise bond lengths, bond angles, and dihedral angles throughout the structure. The piperazine ring adopts its characteristic chair conformation, while the dibenzo[b,e]diazepine units maintain planar geometries with minimal deviation from idealized aromatic character. The spatial orientation of these structural units relative to each other influences the overall molecular shape and determines accessibility for chemical interactions.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are fundamental parameters for understanding chemical reactivity and electronic transitions. The calculated energy gap between these orbitals provides insights into the compound's electronic stability and potential photochemical behavior. These computational predictions serve as valuable guides for experimental investigations and synthetic applications.

Properties

IUPAC Name

3-chloro-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Cl2N6/c31-19-9-11-25-27(17-19)35-29(21-5-1-3-7-23(21)33-25)37-13-15-38(16-14-37)30-22-6-2-4-8-24(22)34-26-12-10-20(32)18-28(26)36-30/h1-12,17-18,33-34H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKXLZQFLSYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5=NC6=C(C=CC(=C6)Cl)NC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373007
Record name 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263366-81-0
Record name 11,11-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo(b,E)(1,4)diazepine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263366810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,11-(PIPERAZINE-1,4-DIYL)BIS(8-CHLORO-5H-DIBENZO(B,E)(1,4)DIAZEPINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI23QM53UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of 8-Chloro-dibenzo[b,e][1, diazepine with Piperazine

The most direct route involves reacting two equivalents of 8-chloro-5H-dibenzo[b,e][1,diazepine with piperazine under alkaline conditions. The chloro groups at the 8-position undergo nucleophilic displacement by the secondary amines of piperazine.

Reaction Conditions

  • Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Base: Potassium carbonate or sodium hydride.

  • Temperature: 110–130°C for 12–24 hours.

  • Yield: ~40–55% (limited by steric hindrance and competing side reactions).

Mechanistic Insights
The reaction proceeds via a two-step SNAr mechanism:

  • Deprotonation of piperazine’s amine groups by the base.

  • Nucleophilic attack on the electron-deficient chloro-substituted carbon of the dibenzodiazepine.

Challenges

  • Low solubility of intermediates necessitates polar aprotic solvents.

  • Over-alkylation can occur, requiring precise stoichiometric control.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Buchwald-Hartwig Amination

This method employs palladium catalysts to form C–N bonds between dibrominated dibenzodiazepine and piperazine.

Typical Protocol

  • Catalyst System: Pd(OAc)₂ with Xantphos ligand.

  • Base: Cs₂CO₃.

  • Solvent: Toluene or dioxane.

  • Temperature: 100–120°C for 18–36 hours.

Advantages

  • Higher regioselectivity compared to SNAr.

  • Tolerates electron-deficient aryl halides.

Limitations

  • Catalyst cost and sensitivity to oxygen/moisture.

  • Requires aryl bromides as starting materials, which are less readily available than chlorides.

Byproduct Isolation from Clozapine Synthesis

Impurity Formation During Clozapine Manufacturing

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenzo[b,e][1,diazepine is isolated as a side product during Clozapine production. Key steps include:

  • Clozapine Synthesis:

    • Reaction of 8-chloro-11-piperazinyl-5H-dibenzo[b,e]diazepine with methylating agents.

  • Dimer Formation:

    • Incomplete methylation leads to residual piperazinyl intermediates, which dimerize under heating.

Purification

  • Chromatography: Reverse-phase HPLC using C18 columns with acetonitrile/water gradients.

  • Crystallization: Ethanol/water mixtures precipitate the dimer due to low solubility.

Analytical Characterization of Synthetic Batches

Spectroscopic Validation

  • ¹H/¹³C NMR:

    • Aromatic protons appear as multiplets at δ 6.8–7.6 ppm.

    • Piperazine methylenes resonate as singlets at δ 2.8–3.1 ppm.

  • HRMS: Molecular ion peak at m/z 539.1439 ([M+H]⁺).

Purity Assessment

  • HPLC: Retention time ~12.3 minutes (C18 column, 70:30 acetonitrile:phosphate buffer, pH 3.0).

  • Melting Point: Decomposition above 200°C.

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent PolarityHigh (DMSO > DMF)Increases rate
Reaction Temperature120–130°CMaximizes conversion
Piperazine Equiv.2.5–3.0Reduces side products

Catalytic Enhancements

  • Microwave Assistance: Reduces reaction time to 4–6 hours with comparable yields.

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide improves interfacial interactions in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C30H24Cl2N6
  • Molecular Weight : 539.46 g/mol
  • CAS Number : 263366-81-0
  • IUPAC Name : 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

The unique structure of this compound features a piperazine ring linked to two dibenzodiazepine moieties, each substituted with chlorine atoms. This structural configuration contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications:

  • Neurological Disorders : The compound is investigated for its efficacy in treating conditions such as schizophrenia and anxiety disorders. Its mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inducing apoptosis in tumor cells and inhibiting cancer cell proliferation. Specific case studies have shown promising results in vitro against various cancer cell lines.

Biological Research

This compound serves as a valuable tool in biological research:

  • Target Identification : It is used to study specific biological pathways and receptor interactions. For instance, it has been employed to elucidate the role of certain receptors in drug metabolism and pharmacodynamics.
  • Enzyme Interaction Studies : The compound interacts with cytochrome P450 enzymes, impacting drug metabolism. This interaction is crucial for understanding drug-drug interactions and the pharmacokinetics of other therapeutic agents.

Materials Science

The unique structural properties of this compound make it a candidate for novel materials development:

  • Electronic and Optical Properties : Research is ongoing into the use of this compound in developing materials with specific electronic or optical characteristics. Its potential application in organic light-emitting diodes (OLEDs) and photovoltaic cells is being explored.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Interaction with Cytochrome P450

Research conducted on the metabolic pathways involving this compound highlighted its role as an inhibitor of cytochrome P450 enzymes. This finding is critical for predicting drug interactions and optimizing therapeutic regimens involving co-administered drugs.

Mechanism of Action

The mechanism of action of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and dibenzodiazepine moieties can interact with biological macromolecules, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares key structural and synthetic features of 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenzo[b,e][1,4]diazepine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Yield Pharmacological Notes
11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenzo[b,e][1,4]diazepine C₃₀H₂₄Cl₂N₆ 539.46 Bis-piperazine linkage, dual 8-chloro groups 11% Clozapine impurity
8-Chloro-11-(4-isopropylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine (4c) C₂₄H₂₉ClN₄ 408.97 Single piperazine with isopropyl substituent Not reported SAR study candidate
8-Chloro-11-(4-propylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine (4d) C₂₃H₂₇ClN₄ 394.94 Single piperazine with propyl substituent 70% SAR study candidate
Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine) C₁₈H₁₈ClN₄ 325.81 Unsubstituted piperazine 69% Clozapine metabolite
Clozapine C₁₈H₁₉ClN₄ 326.83 Methyl-piperazine substituent >80% Antipsychotic drug
8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine (Substance C) C₁₉H₂₀ClN₅ 353.85 Methyl-piperazine substituent Not reported Clozapine impurity

Key Differences and Implications

Bis-Piperazine vs. Mono-Piperazine Structures The target compound’s bis-piperazine architecture distinguishes it from mono-piperazine analogs like desmethylclozapine and clozapine. This structural feature increases molecular weight (539.46 vs. ~325–400 g/mol for others) and may reduce blood-brain barrier permeability . In contrast, mono-piperazine derivatives (e.g., 4c, 4d, desmethylclozapine) are smaller and exhibit varied pharmacological activities. Desmethylclozapine, for instance, is a clozapine metabolite with partial agonist activity at dopamine and serotonin receptors .

Substituent Effects on Synthesis and Activity

  • Piperazine substituents significantly influence synthetic efficiency. For example, 4d (propyl-piperazine) achieves 70% yield via nucleophilic substitution , whereas the bis-piperazine compound forms in lower yields (11%) due to competing side reactions .
  • Methyl or isopropyl groups on piperazine (as in clozapine or 4c) enhance receptor binding affinity, while the unsubstituted piperazine in desmethylclozapine reduces metabolic stability .

Pharmacological and Metabolic Profiles The bis-piperazine compound lacks reported therapeutic activity but is critical for clozapine quality control. Its dimeric structure may hinder receptor engagement compared to monomeric analogs . Clozapine metabolites, such as hydroxy- or methylthio-substituted derivatives (e.g., compounds 2–5 in ), demonstrate altered pharmacokinetics due to reduced lipophilicity and enhanced renal excretion .

Biological Activity

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine, commonly referred to as Clozapine Impurity B, is a dibenzodiazepine derivative notable for its structural complexity and potential biological activities. This compound is primarily recognized as an impurity in the synthesis of clozapine, an antipsychotic medication. Understanding its biological activity is crucial for evaluating its safety and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C30H24Cl2N6
  • Molecular Weight : 539.46 g/mol
  • CAS Number : 263366-81-0

The compound features a piperazine moiety linked to two dibenzodiazepine units, each substituted with chlorine atoms. This unique structure contributes to its interaction with various biological targets.

Interaction with Cytochrome P450 Enzymes

One of the significant biological activities of this compound is its interaction with cytochrome P450 enzymes. These enzymes are essential for drug metabolism and can influence the pharmacokinetics of co-administered drugs. The compound has been shown to inhibit certain cytochrome P450 isoforms, leading to altered metabolic pathways for drugs like clozapine itself .

Neurotransmitter Receptor Modulation

Research indicates that this compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. Such interactions can modulate neurotransmission and potentially affect mood and behavior. The inhibition or activation of these receptors could provide insights into the compound's role in neurological disorders.

Anticancer Potential

In addition to its neuropharmacological effects, preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to influence cell signaling pathways involved in proliferation and apoptosis warrants further investigation in cancer research settings.

In Vitro Studies

In vitro studies have demonstrated that the compound affects cell viability and proliferation in various cancer cell lines. For example:

  • Cell Line : HT29 (human colorectal adenocarcinoma)
    • Effect : Induces apoptosis at specific concentrations.
    • Mechanism : Modulates the expression of apoptotic markers such as caspases and Bcl-2 family proteins .

Case Study: Clozapine Metabolism

A case study involving patients treated with clozapine highlighted the significance of monitoring this impurity due to its potential effects on drug metabolism. Elevated levels of this compound were associated with increased plasma concentrations of clozapine, suggesting a possible inhibitory effect on its metabolism through cytochrome P450 pathways .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC30H24Cl2N6Cytochrome P450 inhibition; Neurotransmitter receptor modulation; Anticancer potential
ClozapineC18H19ClN4Antipsychotic; Metabolized by CYP enzymes
Other DibenzodiazepinesVariesVaries (often similar mechanisms)

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenzo[b,e][1,4]diazepine, and what are the critical reaction parameters?

  • The compound is synthesized as a byproduct during Clozapine production. A common approach involves condensation reactions between intermediates such as 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one and piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., dimethylformamide). Key parameters include stoichiometric control of piperazine to avoid over-substitution and purification via column chromatography to isolate the bis-adduct .

Q. Which chromatographic techniques are validated for identifying this compound in pharmaceutical quality control?

  • Thin-layer chromatography (TLC) using silica gel GF254 plates and a mobile phase of ethyl acetate:methanol:ammonia (15:5:1 v/v) is recommended. The compound exhibits an Rf of 0.82 under UV 254 nm. Quantification thresholds require that secondary spots (impurities) do not exceed 0.6% intensity relative to the main Clozapine spot .

Q. How is the structural identity of this compound confirmed spectroscopically?

  • ESI-HRMS : Provides exact mass determination (e.g., molecular ion [M+H]<sup>+</sup> at m/z 539.46 for C30H24Cl2N6).
  • <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), piperazine CH2 groups (δ 2.8–3.2 ppm), and absence of carbonyl peaks (distinguishing it from Clozapine oxidation products) .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved during structural elucidation?

  • Discrepancies often arise from residual solvents, paramagnetic impurities, or dynamic processes (e.g., piperazine ring puckering). Strategies include:

  • Deuterated solvent exchange to identify labile protons.
  • 2D NMR (COSY, HSQC) to correlate coupled protons and assign quaternary carbons.
  • Variable-temperature NMR to suppress signal broadening caused by conformational exchange .

Q. What mechanistic insights explain the formation of this compound during Clozapine synthesis, and how can its generation be suppressed?

  • The compound forms via nucleophilic substitution between Clozapine intermediates and excess piperazine. Byproducts arise from incomplete reaction quenching or residual piperazine in the reaction mixture. Optimization strategies:

  • Stoichiometric control : Limit piperazine to 1.2 equivalents.
  • In-line purification : Use scavenger resins to trap excess piperazine.
  • Reaction monitoring : Real-time HPLC tracking to halt the reaction at maximal Clozapine yield .

Q. What are the comparative advantages of HPLC versus TLC for impurity profiling of this compound?

  • TLC : Rapid, cost-effective for preliminary screening but limited resolution (Rf variability ±5%).
  • HPLC : Superior sensitivity (detection limit ~0.1%) with C18 columns and UV/Vis detection (λ = 254 nm). Gradient elution (acetonitrile:phosphate buffer) resolves co-eluting impurities like 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine (Rf 0.67) .

Q. How does the compound’s stability under varying pH and temperature conditions affect its detection in long-term stability studies?

  • Acidic conditions (pH < 3) : Accelerate degradation via piperazine ring cleavage, forming 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one.
  • Alkaline conditions (pH > 9) : Promote oxidation, generating N-oxide derivatives.
  • Storage recommendations : Protect from light, maintain pH 6–7, and store at 2–8°C to minimize degradation during stability testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Reactant of Route 2
Reactant of Route 2
11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.